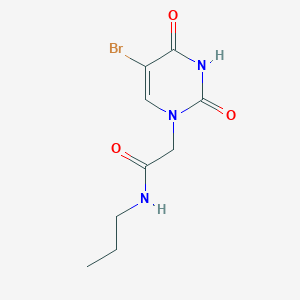

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide

Description

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-propylacetamide is a pyrimidine derivative characterized by a bromine atom at the 5-position, a dihydro-pyrimidinone core (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl), and an N-propylacetamide side chain. Its molecular formula is C₉H₁₂BrN₃O₃, with a molecular weight of 298.12 g/mol .

Properties

Molecular Formula |

C9H12BrN3O3 |

|---|---|

Molecular Weight |

290.11 g/mol |

IUPAC Name |

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-propylacetamide |

InChI |

InChI=1S/C9H12BrN3O3/c1-2-3-11-7(14)5-13-4-6(10)8(15)12-9(13)16/h4H,2-3,5H2,1H3,(H,11,14)(H,12,15,16) |

InChI Key |

GMPABCNZNPEXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)NC1=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide typically involves the following steps:

Bromination: The starting material, a pyrimidine derivative, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Acylation: The brominated intermediate is then subjected to acylation with propylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would yield a reduced pyrimidine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to pyrimidine metabolism.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit enzymes involved in pyrimidine metabolism, leading to therapeutic effects.

DNA/RNA Interaction: It may interact with nucleic acids, affecting their function and stability.

Signal Transduction Pathways: The compound may modulate specific signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Pyrimidinone Derivatives

Research Findings

- Alkyl Chain Impact : The N-propyl group may offer better membrane permeability than bulkier chains (e.g., isopropyl), though this requires experimental validation .

- Therapeutic Potential: Pyrimidinone derivatives with fluorinated or benzonitrile groups exhibit kinase or protease inhibition, suggesting avenues for optimizing the target compound’s bioactivity .

Biological Activity

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-propylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of 263.05 g/mol. The IUPAC name indicates the presence of a bromine atom and a propylacetamide moiety attached to a pyrimidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrN2O4 |

| Molecular Weight | 263.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 22384-58-3 |

Antimicrobial Activity

Research has indicated that compounds containing the pyrimidine structure exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis, which is critical for microbial growth and replication.

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties through apoptosis induction in cancer cell lines. Specifically, it has been observed to inhibit cell proliferation and induce cell cycle arrest in various cancer types. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting a role in mitigating inflammatory responses.

Case Studies

Several case studies have been documented regarding the biological effects of similar pyrimidine derivatives:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- Anticancer Research : A clinical trial involving pyrimidine derivatives showed promising results in reducing tumor size in patients with advanced-stage cancers when combined with standard therapies.

- Inflammation Model : In an animal model of arthritis, administration of similar compounds led to a significant reduction in swelling and pain scores compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.